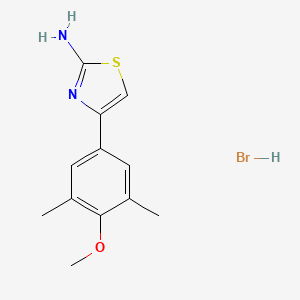
C21H28Cl2O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a synthetic derivative of progesterone, a hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21,21-dichloroprogesterone typically involves the chlorination of progesterone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the selective chlorination at the 21st position of the progesterone molecule .
Industrial Production Methods
In industrial settings, the production of 21,21-dichloroprogesterone follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.
Análisis De Reacciones Químicas
Types of Reactions
21,21-dichloroprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
21,21-dichloroprogesterone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and contraceptive formulations.
Industry: It is used in the production of various pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 21,21-dichloroprogesterone involves its interaction with progesterone receptors in the body. By binding to these receptors, it can modulate the expression of specific genes involved in reproductive processes and other physiological functions. The molecular targets include various enzymes and signaling pathways that regulate hormone levels and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Progesterone: The natural hormone from which 21,21-dichloroprogesterone is derived.
Medroxyprogesterone acetate: A synthetic derivative of progesterone used in hormone therapy.
Norethindrone: Another synthetic progestin with similar applications in contraceptives and hormone therapy.
Uniqueness
21,21-dichloroprogesterone is unique due to the presence of chlorine atoms at the 21st position, which can influence its biological activity and stability. This structural modification can enhance its binding affinity to progesterone receptors and alter its metabolic profile, making it a valuable compound for specific therapeutic applications .
Propiedades
Fórmula molecular |
C21H28Cl2O2 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
5-[2-(2,2-dichloro-3,3-dimethylcyclopropyl)ethyl]-2,5-dimethyl-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]chromene |
InChI |
InChI=1S/C21H28Cl2O2/c1-13-9-10-15-18(24-13)14-7-5-6-8-16(14)25-20(15,4)12-11-17-19(2,3)21(17,22)23/h5-8,13,15,17-18H,9-12H2,1-4H3 |
Clave InChI |
QDLLDCYHCZOLDA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(O1)C3=CC=CC=C3OC2(C)CCC4C(C4(Cl)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


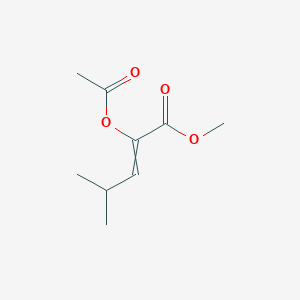
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
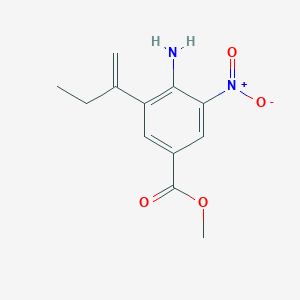
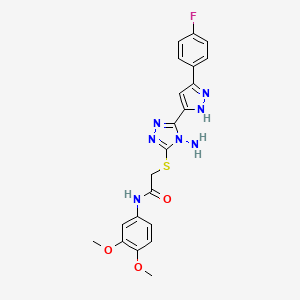
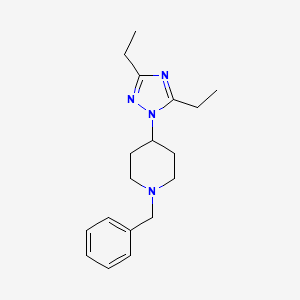
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
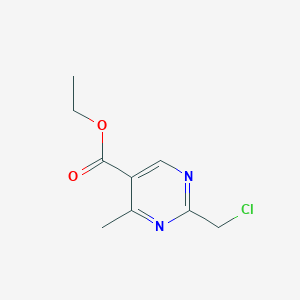
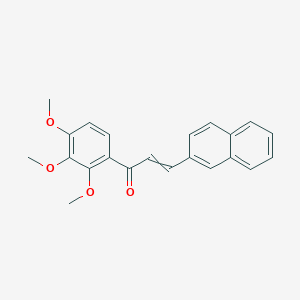
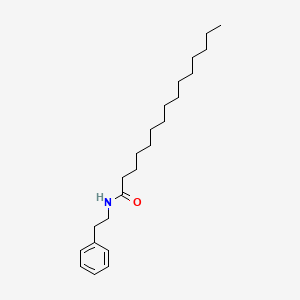
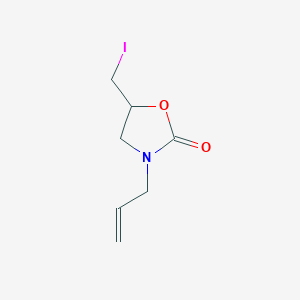
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
